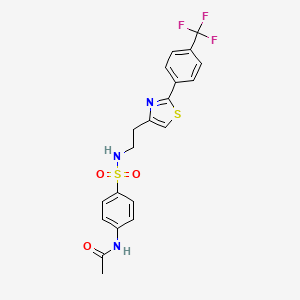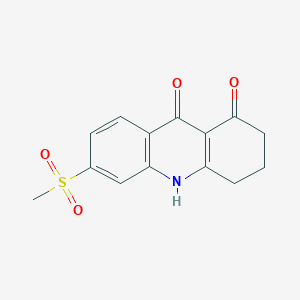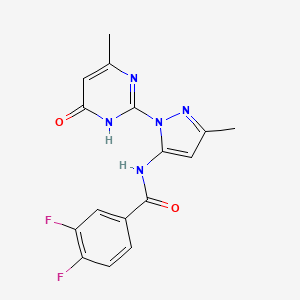
3,4-difluoro-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3,4-difluoro-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups and heterocycles. While the specific compound is not directly mentioned in the provided papers, similar compounds with benzamide moieties and substituted pyrazoles have been synthesized and evaluated for their biological applications, such as inhibition of various enzymes including alkaline phosphatases and ecto-5'-nucleotidases , and for potential use in medical imaging as PET agents .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from basic building blocks like benzoic acids and amines. For instance, the synthesis of benzamide derivatives can be initiated from 4-aminophenazone, a non-steroidal anti-inflammatory drug, to yield compounds with potential biological applications . Another example is the synthesis of a difluoro-benzamide compound from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole, which was achieved in 9 steps with a low overall yield . These examples suggest that the synthesis of the compound would also be complex and might require careful optimization to improve yields.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety linked to a substituted pyrazole. The structure is further complicated by the addition of various substituents that can influence the molecule's properties and interactions with biological targets. The molecular structure is typically confirmed using spectral measurements such as IR, UV-Visible, 1H, and 13C NMR, and sometimes by X-ray crystallography .
Chemical Reactions Analysis
Compounds similar to the one are often reactive and can undergo further chemical transformations. For example, a fluorine-containing heterocyclic compound was reacted with 1,3-binucleophiles to form new heterocyclic derivatives . This indicates that the compound "3,4-difluoro-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide" could also participate in various chemical reactions, potentially leading to the formation of new compounds with different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of fluorine atoms, for example, can significantly affect the compound's lipophilicity and metabolic stability. The luminescent properties of some benzamide compounds in solution and solid state, as well as their aggregation-enhanced emission, suggest that the compound may also exhibit interesting optical properties . Additionally, the presence of multiple functional groups could confer a range of solubility and reactivity profiles, which are important for biological applications.
科学的研究の応用
Energetic Molecular Solids
Research on tetrafluoroterephthalic acid with aza compounds indicates the formation of novel crystals through strong hydrogen bonds and weak intermolecular interactions, highlighting the significance of fluorine atoms in hydrogen bond formation and the construction of supramolecular structures (Wang et al., 2014).
Pyrazolo[3,4-d]pyrimidine Ribonucleosides
A study on the synthesis and biological activity of 6-azacadeguomycin and 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides demonstrates the exploration of these compounds for their potential antiviral and antitumor activities, highlighting their significance in medicinal chemistry (Petrie et al., 1985).
Imaging Agents in Cancer
The development of PET agents for imaging B-Raf(V600E) in cancers using fluorinated benzamide derivatives points to the critical role of such compounds in diagnostic medicine, showcasing the utility of fluorination and pyrazolopyridine scaffolds in enhancing the properties of imaging agents (Wang et al., 2013).
Anticancer and Anti-inflammatory Agents
Synthesis efforts on novel pyrazolopyrimidines derivatives for anticancer and anti-5-lipoxygenase agents reveal the therapeutic potential of pyrazole and pyrimidine fused systems, emphasizing the ongoing search for compounds with specific biological activities (Rahmouni et al., 2016).
Insecticidal and Antibacterial Potential
Investigations into pyrimidine linked pyrazole heterocyclics for their insecticidal and antibacterial potential indicate the broad spectrum of biological activities that such compounds can exhibit, underscoring the importance of heterocyclic chemistry in developing new pesticides and antimicrobials (Deohate & Palaspagar, 2020).
特性
IUPAC Name |
3,4-difluoro-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N5O2/c1-8-6-14(24)21-16(19-8)23-13(5-9(2)22-23)20-15(25)10-3-4-11(17)12(18)7-10/h3-7H,1-2H3,(H,20,25)(H,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTVFCFJXVBKLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2518637.png)
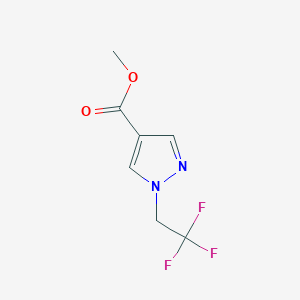
![2-(8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B2518641.png)
![2,4-dimethoxy-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2518643.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2518648.png)
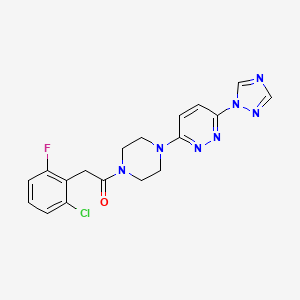
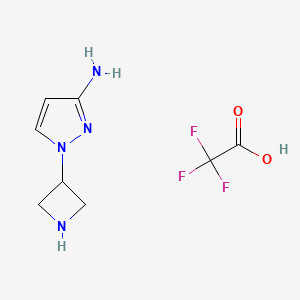
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2518651.png)
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2518653.png)

